molecular formula C22H20N2O B378908 1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B378908
M. Wt: 328.4g/mol
InChI Key: XKBYZWVSZHLMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of 4-Methylphenoxy Methyl Group: The final step involves the reaction of the intermediate with 4-methylphenoxy methyl chloride under basic conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-Benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-Benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-Benzyl-2-methylimidazole: Similar in structure but lacks the 4-methylphenoxy methyl group, resulting in different chemical properties and biological activities.

    2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzimidazole: Contains additional functional groups, leading to distinct applications and mechanisms of action.

The uniqueness of 1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4g/mol

IUPAC Name

1-benzyl-2-[(4-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H20N2O/c1-17-11-13-19(14-12-17)25-16-22-23-20-9-5-6-10-21(20)24(22)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3

InChI Key

XKBYZWVSZHLMEO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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